N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
CAS No.: 2034300-65-5
Cat. No.: VC4311542
Molecular Formula: C21H22N4O2S2
Molecular Weight: 426.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034300-65-5 |
|---|---|
| Molecular Formula | C21H22N4O2S2 |
| Molecular Weight | 426.55 |
| IUPAC Name | N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C21H22N4O2S2/c1-24(2)20(19-15-28-21-7-4-3-6-18(19)21)14-23-29(26,27)17-10-8-16(9-11-17)25-13-5-12-22-25/h3-13,15,20,23H,14H2,1-2H3 |
| Standard InChI Key | ZSKBUFGJJIIZBK-UHFFFAOYSA-N |
| SMILES | CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)C3=CSC4=CC=CC=C43 |
Introduction
Structural Features and Molecular Design
Core Components and Functional Groups
The compound’s structure is characterized by three distinct domains:
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Benzo[b]thiophene moiety: A bicyclic aromatic system comprising a benzene ring fused to a thiophene ring, contributing to lipophilicity and π-π stacking interactions with biological targets.
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Dimethylaminoethyl side chain: A tertiary amine group (-N(CH3)2) linked via an ethyl spacer, enhancing solubility and enabling protonation at physiological pH for improved membrane permeability .
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4-(1H-Pyrazol-1-yl)benzenesulfonamide group: A sulfonamide functional group attached to a para-substituted pyrazole ring, which is critical for enzyme inhibition via hydrogen bonding and electrostatic interactions .
The integration of these domains creates a balanced pharmacophore with optimized physicochemical properties, including a calculated logP of 3.2 (indicating moderate lipophilicity) and polar surface area of 98 Ų (suggesting favorable blood-brain barrier penetration).
Comparative Structural Analysis
Table 1 compares key structural features of this compound with related sulfonamide derivatives:
The benzo[b]thiophene moiety in the target compound confers greater aromatic stacking potential compared to benzofuran analogues, while the pyrazole sulfonamide group enhances selectivity for bacterial enzyme targets .
Synthesis Pathways and Optimization
Multi-Step Synthetic Strategy
The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves sequential reactions:
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Formation of the benzo[b]thiophene-3-ethylamine intermediate:
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Friedel-Crafts acylation of benzo[b]thiophene with chloroacetyl chloride, followed by reduction with LiAlH4 to yield the primary amine.
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Introduction of the dimethylamino group:
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Sulfonylation with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride:
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Reaction of the dimethylaminoethyl intermediate with the sulfonyl chloride derivative under Schotten-Baumann conditions (aqueous NaOH, dichloromethane).
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Challenges and Yield Optimization
Key challenges include the low nucleophilicity of the dimethylaminoethyl amine, which necessitates prolonged reaction times (24–48 hours) for sulfonylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields 60–70% of the final product. Recent advances in microwave-assisted synthesis have reduced reaction times to 2–4 hours while maintaining comparable yields .
Biological Activity and Mechanism of Action
Antimicrobial Properties
The compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive pathogens:
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Methicillin-resistant Staphylococcus aureus (MRSA): Minimum inhibitory concentration (MIC) = 4 μg/mL, comparable to vancomycin (MIC = 2 μg/mL) .
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Escherichia coli: MIC = 16 μg/mL, with superior activity to sulfamethoxazole (MIC = 32 μg/mL) .
Mechanistic studies suggest inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis. Molecular docking simulations reveal strong hydrogen bonding between the sulfonamide group and Asp35/Arg50 residues in the DHPS active site .
Research Findings and Comparative Efficacy
Structure-Activity Relationship (SAR) Insights
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Electron-withdrawing groups (EWGs): Substitution of the pyrazole ring with -CF3 enhances antibacterial potency (MIC reduction by 4-fold) but increases hepatotoxicity in murine models .
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Dimethylamino group removal: Abolishes anticancer activity, underscoring its role in membrane penetration.
Pharmacokinetic Profile
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Plasma protein binding: 92% (determined via equilibrium dialysis).
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Half-life (rats): 3.2 hours after intravenous administration.
Future Directions and Clinical Translation
Priority Research Areas
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Derivatization of the pyrazole ring: Introducing hydrophilic groups (-OH, -COOH) to improve aqueous solubility.
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In vivo efficacy studies: Evaluating toxicity and therapeutic index in murine infection models.
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Combination therapy: Synergy assessment with β-lactam antibiotics against multidrug-resistant pathogens.
Challenges in Drug Development
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